1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone
Description
1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone (CAS 78531-59-6, EC 426-830-7) is a substituted acetophenone derivative characterized by a trans-4-pentylcyclohexyl group attached to the para position of the phenyl ring. Its structure combines a rigid cyclohexyl moiety with a flexible pentyl chain, influencing its physicochemical and biological properties. The compound is notable for its applications in materials science and organic synthesis, though regulatory classifications highlight hazards such as skin sensitization (Skin Sens. 1) and aquatic chronic toxicity (Aquatic Chronic 4) .
Properties
IUPAC Name |
1-[4-(4-pentylcyclohexyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h11-14,16,18H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIWXHRFAQHUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389267, DTXSID801250078 | |
| Record name | ST002072 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trans-4-Pentylcyclohexyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78531-59-6, 66227-32-5 | |
| Record name | 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078531596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ST002072 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trans-4-Pentylcyclohexyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(trans-4-pentylcyclohexyl)phenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentylcyclohexanone and 4-bromobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkylcyclohexylphenyl Ethanones
Key Compounds:
- 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (EC 426-460-6)
- 1-(4-(trans-4-Butylcyclohexyl)phenyl)ethanone (EC 427-320-7)
- 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone (EC 426-830-7)
Structural and Hazard Comparison:
| Property | Ethyl Derivative | Butyl Derivative | Pentyl Derivative |
|---|---|---|---|
| Alkyl Chain Length | C2 | C4 | C5 |
| EC Number | 426-460-6 | 427-320-7 | 426-830-7 |
| Hazard Classification | Skin Sens. 1 (H317) | Skin Sens. 1 (H317), Aquatic Chronic 4 (H413) | Skin Sens. 1 (H317), Aquatic Chronic 4 (H413) |
| Regulatory Phrases | R43 | R43, R53 | R43, R53 |
Key Findings :
Cyclohexylphenyl Ethanones with Varied Substituents
Key Compounds:
- 1-(4-Cyclohexylphenyl)ethanone (CAS 18594-05-3)
- 1-[4-(2-Phenylcyclopropyl)phenyl]ethanone (CAS 14637-69-5)
- 1-(4-Styrylphenyl)ethanone (CAS 20488-42-0)
Physical and Functional Comparison:
Key Findings :
- The trans-4-pentylcyclohexyl group provides a balance between rigidity (cyclohexane) and flexibility (pentyl chain), optimizing solubility in non-polar solvents .
- Styryl and cyclopropyl substituents introduce electronic effects (e.g., conjugation or strain), altering reactivity compared to alkylcyclohexyl analogs .
Hydroxy- and Alkoxy-Substituted Ethanones
Key Compounds:
- 1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone (CAS 101002-29-3)
- 1-(4-Isopropoxyphenyl)ethanone (CAS Not listed)
Data Tables
Table 1: Hazard Profiles of Alkylcyclohexylphenyl Ethanones
| Compound (EC Number) | Skin Sensitization | Aquatic Toxicity | Regulatory Codes |
|---|---|---|---|
| 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (426-460-6) | H317 (Cat. 1) | None | R43 |
| 1-(4-(trans-4-Butylcyclohexyl)phenyl)ethanone (427-320-7) | H317 (Cat. 1) | H413 (Chronic 4) | R43, R53 |
| This compound (426-830-7) | H317 (Cat. 1) | H413 (Chronic 4) | R43, R53 |
Biological Activity
1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone, also known by its CAS number 66227-32-5, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a phenyl group substituted with a trans-pentylcyclohexyl moiety. This unique arrangement contributes to its physical and chemical properties, influencing its interactions with biological systems.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The table below highlights key differences and similarities:
| Compound Name | Structure Feature | Key Differences |
|---|---|---|
| 1-(4-Pentylphenyl)ethanone | Lacks cyclohexyl group | Simpler structure |
| 1-(Cyclohexyl)phenylethanone | Lacks pentyl substitution | Different alkyl chain length |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, insights can be drawn from studies on related compounds:
Anti-inflammatory Activity
Research has indicated that compounds with similar structures possess anti-inflammatory properties. For instance, studies have shown that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may exhibit similar effects, warranting further investigation.
Antioxidant Potential
Compounds derived from similar chemical classes have also demonstrated antioxidant activities. For example, extracts containing phenolic compounds have been noted for their ability to scavenge free radicals and reduce oxidative stress. This potential antioxidant effect could be an important aspect of the biological activity of this compound.
Future Directions
The exploration of the biological activity of this compound is still in its early stages. Future research should focus on:
- In Vivo Studies : Comprehensive assessments to evaluate pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Investigating specific molecular pathways influenced by this compound.
- Broader Applications : Exploring its use in medicinal chemistry for developing new therapeutic agents targeting inflammation or oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
